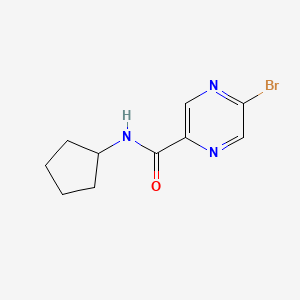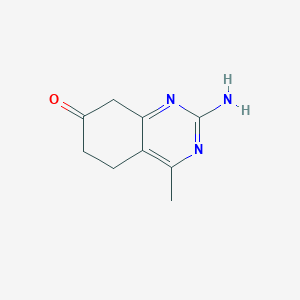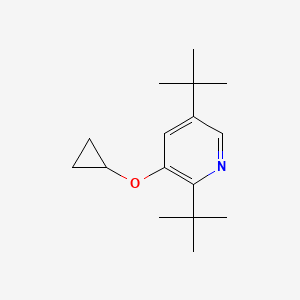
(4-Formyl-6-iodopyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formyl-6-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound featuring a pyridine ring substituted with formyl and iodo groups at positions 4 and 6, respectively, and an acetic acid moiety at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-6-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by formylation and subsequent introduction of the acetic acid group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the formyl group yields carboxylic acids.
- Reduction of the formyl group yields alcohols.
- Substitution of the iodine atom yields various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Formyl-6-iodopyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (4-Formyl-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The iodine atom can participate in halogen bonding, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
(4-Formyl-6-bromopyridin-2-YL)acetic acid: Similar structure but with a bromine atom instead of iodine.
(4-Formyl-6-chloropyridin-2-YL)acetic acid: Similar structure but with a chlorine atom instead of iodine.
(4-Formyl-6-fluoropyridin-2-YL)acetic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (4-Formyl-6-iodopyridin-2-YL)acetic acid imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
Eigenschaften
CAS-Nummer |
1393551-70-6 |
|---|---|
Molekularformel |
C8H6INO3 |
Molekulargewicht |
291.04 g/mol |
IUPAC-Name |
2-(4-formyl-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6INO3/c9-7-2-5(4-11)1-6(10-7)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI-Schlüssel |
DAELRVKILIBUJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)I)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)









